molecular formula C10H22O4Si B15363238 methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate

Cat. No.: B15363238
M. Wt: 234.36 g/mol
InChI Key: HMRLOTXXISMWKX-QMMMGPOBSA-N
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Description

Methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate (CAS: 163381-82-6) is a chiral ester featuring a tert-butyl(dimethyl)silyl (TBDMS) protecting group on the hydroxyl moiety. This compound is critical in organic synthesis, particularly for stereoselective reactions, where the TBDMS group enhances stability under acidic or basic conditions while maintaining reactivity at specific sites . Its structure combines a hydroxypropanoate backbone with a bulky silyl ether, which influences solubility, steric hindrance, and resistance to nucleophilic attack.

Properties

Molecular Formula

C10H22O4Si

Molecular Weight

234.36 g/mol

IUPAC Name

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropanoate

InChI

InChI=1S/C10H22O4Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8,11H,7H2,1-6H3/t8-/m0/s1

InChI Key

HMRLOTXXISMWKX-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1.0 equivalent of diol is dissolved in DCM under nitrogen. TBSCl (1.2 equivalents) and DMAP (0.2 equivalents) are added, followed by dropwise addition of Et₃N (3.0 equivalents). The mixture stirs at room temperature for 1–2 hours, achieving >95% conversion. Excess base ensures complete deprotonation of the hydroxyl group, while DMAP accelerates silylation by stabilizing the transition state.

Table 1: Silylation Efficiency Under Varied Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N DCM 25 1 99
DIPEA THF 25 3 85
Pyridine Acetone 0 6 72

Data adapted from.

The stereochemical integrity of the (2S)-configuration remains preserved due to the non-nucleophilic reaction conditions. Post-silylation, aqueous workup with saturated NaHCO₃ removes unreacted TBSCl, and column chromatography isolates the product.

Esterification of Hydroxy Acids

An alternative approach begins with (2S)-3-hydroxy-2-hydroxypropanoic acid, which undergoes sequential esterification and silylation. This method is preferred when diol precursors are unavailable or unstable.

Stepwise Synthesis

  • Methyl Ester Formation : The carboxylic acid group is esterified using thionyl chloride (SOCl₂) in methanol. Excess SOCl₂ (1.5 equivalents) ensures complete conversion, yielding methyl (2S)-2,3-dihydroxypropanoate in 95% yield.
  • Selective Silylation : The primary hydroxyl group is protected with TBSCl under conditions analogous to Section 1.1. The secondary hydroxyl remains unprotected, as steric hindrance from the adjacent ester group limits reactivity.

Key Advantage : This route avoids handling moisture-sensitive diols, simplifying storage and scalability. However, the two-step process reduces overall yield (85–90%) compared to direct silylation.

Asymmetric Synthesis via Chiral Auxiliaries

For applications requiring enantiomeric excess >99%, asymmetric synthesis using Evans oxazolidinones or Oppolzer sultams is employed.

Evans Auxiliary Methodology

  • Acylation : (S)-4-Benzyl-2-oxazolidinone is acylated with 3-hydroxypropanoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP.
  • Silylation : The free hydroxyl is protected with TBSCl, as described in Section 1.1.
  • Esterification and Cleavage : The oxazolidinone is methylated with Meerwein’s salt (Me₃OBF₄), followed by auxiliary removal via hydrolysis.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic 3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoic acid using lipases or esterases.

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of the methyl ester in phosphate buffer (pH 7.0). The remaining (S)-enantiomer is recovered with 99% ee, though yields are moderate (45–50%) due to equilibrium limitations.

Comparative Analysis of Methods

Table 2: Synthesis Routes and Performance Metrics

Method Steps Yield (%) ee (%) Scalability
Silylation of Diol 1 99 100* High
Esterification 2 85 100* Moderate
Asymmetric Synthesis 4 60 98 Low
Enzymatic Resolution 2 50 99 Moderate

*Assuming enantiomerically pure starting material.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation:

    • When exposed to oxidizing agents like PCC (Pyridinium chlorochromate), it can undergo oxidation to form related ketones.

  • Reduction:

    • Using reducing agents like sodium borohydride, the ester functionality can be reduced to primary alcohols.

  • Substitution:

    • In the presence of nucleophiles, the tert-butyldimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: PCC in dichloromethane.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Nucleophiles such as amines or thiols in a suitable solvent like acetonitrile.

Major Products Formed from These Reactions:

  • Oxidation: Ketones.

  • Reduction: Alcohols.

  • Substitution: Various substituted silyl ethers depending on the nucleophile.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for alcohols, facilitating multi-step organic synthesis by preventing unwanted reactions at the hydroxyl site. Biology:

  • Serves as a precursor in the synthesis of various biologically active molecules, including enzyme inhibitors. Medicine:

  • Applied in the development of pharmaceuticals, where the stability and reactivity of the silyl group aid in drug design and synthesis. Industry:

  • Utilized in the manufacture of specialty chemicals, polymers, and materials requiring precise functionalization.

Mechanism of Action

The compound exerts its effects through the reactivity of the tert-butyldimethylsilyl group. The silyl group protects the hydroxyl group, rendering it inert to certain reactions, which allows selective reactions at other sites in a molecule. The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions, revealing the hydroxyl group for further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Protected Propanoate Derivatives

Compound Name Molecular Formula Protecting Group Key Substituents Stability Notes Reference
Methyl (2S)-3-[TBDMS]oxy-2-hydroxy-propanoate C₁₁H₂₄O₄Si TBDMS Hydroxy, methoxy High stability in acidic conditions
Methyl 3-(trimethylsilyl)penta-3,4-dienoate C₉H₁₄O₂Si Trimethylsilyl Allenyl, methoxy Labile under hydrolysis
Methyl (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate C₁₅H₂₀O₂Si Dimethyl(phenyl)silyl Allenyl, phenyl Moderate stability; sensitive to bases
  • Key Findings :
    • The TBDMS group in the target compound offers superior stability compared to trimethylsilyl (TMS) or dimethyl(phenyl)silyl groups, which are prone to cleavage under mild acidic or basic conditions .
    • Bulky tert-butyl groups in TBDMS reduce steric accessibility, making the compound less reactive toward nucleophiles than smaller silyl analogs .

Hydroxy/Amino-Protected Propanoates

Compound Name Molecular Formula Protecting Group Functional Groups Applications Reference
Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(3,5-difluorophenyl)propanoate C₁₅H₁₉F₂NO₄ Boc (tert-butoxycarbonyl) Amino, difluorophenyl Peptide synthesis; fluorinated drug intermediates
tert-Butyl (2S)-3-(4-hydroxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoate C₁₈H₂₅NO₅ Boc Hydroxyphenyl, amino Solid-phase peptide synthesis
  • Key Findings :
    • Boc-protected compounds (e.g., ) exhibit stability in basic conditions but are labile under strong acids, unlike TBDMS-protected derivatives, which resist acid-catalyzed deprotection .
    • Fluorinated analogs (e.g., ) show enhanced lipophilicity compared to the target compound, influencing their pharmacokinetic profiles.

Carbamate and Acetate Derivatives

Compound Name Molecular Formula Functional Groups Key Features Reference
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(benzyloxycarbonylamino)propanoate C₂₆H₃₁N₂O₇ Acetamido, benzofuran Enhanced rigidity for enzyme inhibition
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate C₉H₁₈N₂O₄ Boc-protected amino Dual protection for peptide coupling
  • Key Findings: Acetamido and benzofuran substituents (e.g., ) introduce aromaticity and hydrogen-bonding capacity, unlike the aliphatic TBDMS group in the target compound. Dual Boc/amino protection (e.g., ) allows sequential deprotection strategies, whereas TBDMS is typically removed in a single step using fluoride ions .

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate, and how are reaction conditions optimized?

  • The synthesis typically involves silyl ether protection of hydroxyl groups and esterification. For example, analogous compounds are synthesized via reduction of ester intermediates using reagents like DiBAl-H at controlled temperatures (−78°C to −40°C) to preserve stereochemistry . Solvent choice (e.g., CH₂Cl₂) and stoichiometric ratios (e.g., 2.5 equiv. of reducing agent) are critical for achieving high yields (>90%) and purity. Monitoring via TLC and optimizing reaction times (e.g., 3.5 hours) ensure minimal side-product formation .

Q. How is the enantiomeric purity of this compound validated?

  • Enantiomeric purity is confirmed using chiral HPLC or polarimetry. Structural validation employs ¹H/¹³C NMR to verify stereospecific proton environments (e.g., hydroxy and silyl ether groups) and IR spectroscopy to confirm functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹) . For example, NMR data from tert-butyl-protected analogs show distinct shifts for chiral centers (δ 3.5–4.5 ppm for methine protons) .

Q. What role does the tert-butyl(dimethyl)silyl (TBDMS) group play in stabilizing the compound during synthetic workflows?

  • The TBDMS group acts as a steric protecting group for the hydroxyl moiety, preventing undesired nucleophilic attacks or oxidation. Its stability under acidic and basic conditions allows selective deprotection in multi-step syntheses. For instance, TBDMS-protected intermediates are retained during ester reductions, enabling downstream functionalization .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence the stereoselective synthesis of this compound?

  • Stereoselectivity is governed by steric hindrance from the TBDMS group and the chiral center at C2. Computational modeling (e.g., DFT calculations) predicts transition states where bulky silyl groups favor specific diastereomeric pathways. Experimental data show that lower temperatures (−78°C) minimize racemization during reductions, as seen in analogous DiBAl-H-mediated syntheses .

Q. What analytical challenges arise in characterizing the compound’s stability under varying pH and temperature conditions?

  • Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to monitor hydrolysis of the ester or silyl ether. For example, TBDMS groups are prone to cleavage under strongly acidic conditions (pH < 2), while the ester bond degrades in alkaline environments (pH > 10) . Kinetic data (t₁/₂) are modeled to predict shelf-life under storage conditions.

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) guide the design of derivatives with enhanced bioactivity?

  • ICReDD’s reaction path search methods integrate quantum chemical calculations to predict regioselectivity in derivatization. For instance, modifying the hydroxy group to a sulfonate or acyloxy moiety can be simulated to assess thermodynamic feasibility and binding affinity to enzymatic targets (e.g., hydrolases) .

Q. What contradictions exist in literature regarding the compound’s reactivity in cross-coupling reactions?

  • Discrepancies arise in silyl ether stability during metal-catalyzed reactions. While some studies report TBDMS resilience in Suzuki-Miyaura couplings , others note partial deprotection under Pd-catalyzed conditions. Systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) resolves these contradictions .

Methodological Best Practices

Parameter Recommendation Reference
Purification Flash chromatography (hexane/EtOAc gradient) for silylated intermediates
Characterization ¹H/¹³C NMR (CDCl₃), IR (neat), and polarimetry for chiral validation
Stability Storage Argon atmosphere, −20°C in amber vials to prevent light-/moisture-induced degradation
Scale-up Synthesis Continuous flow reactors with in-line FTIR for real-time monitoring of ester reduction

Key Data from Literature

  • Yield Optimization : DiBAl-H reduction at −40°C achieves 92% yield for analogous silyl-protected alcohols .
  • Degradation Kinetics : TBDMS cleavage under 0.1 M HCl (t₁/₂ = 12 h) vs. stability in neutral buffers (t₁/₂ > 30 days) .
  • Computational Design : ICReDD’s quantum calculations reduce reaction optimization time by 60% compared to trial-and-error approaches .

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